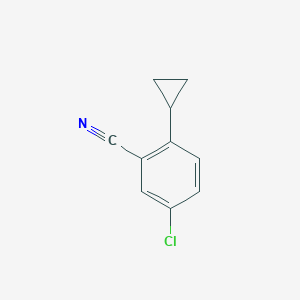

5-Chloro-2-cyclopropylbenzonitrile

Description

5-Chloro-2-cyclopropylbenzonitrile is a benzonitrile derivative featuring a chloro substituent at the 5-position and a cyclopropyl group at the 2-position of the aromatic ring.

Properties

Molecular Formula |

C10H8ClN |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

5-chloro-2-cyclopropylbenzonitrile |

InChI |

InChI=1S/C10H8ClN/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-5,7H,1-2H2 |

InChI Key |

OJCCGKBPNJPZJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the chlorination of 2-cyclopropylbenzonitrile. This can be done using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Another method involves the cyclopropanation of 5-chlorobenzonitrile. This can be achieved using cyclopropylcarbene generated from diazomethane and a suitable catalyst, such as rhodium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-cyclopropylbenzonitrile may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Lithium aluminum hydride in ether, room temperature.

Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products

Substitution: 5-Methoxy-2-cyclopropylbenzonitrile.

Reduction: 5-Chloro-2-cyclopropylbenzylamine.

Oxidation: 5-Chloro-2-cyclopropylbenzoic acid.

Scientific Research Applications

5-Chloro-2-cyclopropylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may exhibit activity against certain diseases.

Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of cell membrane integrity or inhibition of essential enzymes in microorganisms.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences and similarities among 5-Chloro-2-cyclopropylbenzonitrile and its analogs:

| Compound Name | CAS Number | Molecular Formula | Functional Groups |

|---|---|---|---|

| 5-Chloro-2-cyclopropylbenzonitrile | Not provided | C₁₀H₇ClN | Nitrile, Chloro, Cyclopropyl |

| 5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid | 926234-00-6 | C₁₁H₁₁ClN₂O₃ | Carboxylic acid, Amide, Chloro, Cyclopropyl |

| 5-Chloro-N-cyclopropyl-2-nitrobenzamide | 1042623-41-5 | C₁₀H₉ClN₂O₃ | Amide, Nitro, Chloro, Cyclopropyl |

Key Observations :

- Functional Groups: The nitrile group in 5-Chloro-2-cyclopropylbenzonitrile contrasts with the carboxylic acid/amide () and nitro/amide () groups in analogs. Nitriles are typically less polar than carboxylic acids but more reactive than amides, enabling diverse transformations (e.g., hydrolysis to amides or acids) .

- Molecular Weight and Solubility :

Research Findings and Gaps

- Synthetic Routes : Nitriles like 5-Chloro-2-cyclopropylbenzonitrile are typically synthesized via cyanation of aryl halides, whereas amides (–2) may involve condensation or nitro-group introduction .

- Biological Activity : The nitro analog () shows promise in antimicrobial screens, while the carboxylic acid derivative () could target enzymatic pathways .

- Limitations : Direct studies on 5-Chloro-2-cyclopropylbenzonitrile are absent in the provided evidence; inferences rely on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.